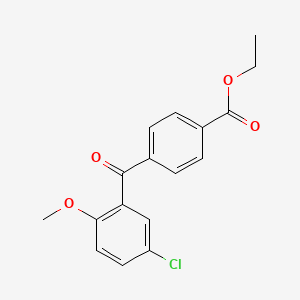
4-(5-Chloro-2-methoxybenzoyl)benzoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Chloro-2-methoxybenzoyl)benzoic acid ethyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a chloro and methoxy group attached to a benzoyl moiety, which is further esterified with ethyl alcohol. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-methoxybenzoyl)benzoic acid ethyl ester typically involves the esterification of 4-(5-Chloro-2-methoxybenzoyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction mixture is then cooled, and the product is purified through recrystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve a multi-step process starting from readily available raw materials such as 5-chloro-2-methoxybenzoic acid. The process includes steps like chlorination, methoxylation, and esterification, followed by purification techniques like crystallization and distillation to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Chloro-2-methoxybenzoyl)benzoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted derivatives from nucleophilic substitution.
Aplicaciones Científicas De Investigación
4-(5-Chloro-2-methoxybenzoyl)benzoic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(5-Chloro-2-methoxybenzoyl)benzoic acid ethyl ester involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity to these targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways, potentially inhibiting or activating specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methylbenzoic acid: Similar in structure but lacks the methoxy group.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Contains an acetamido group instead of a benzoyl group.
Benzoic acid, 4-methoxy-, methyl ester: Similar ester but with a methoxy group instead of a chloro group.
Uniqueness
4-(5-Chloro-2-methoxybenzoyl)benzoic acid ethyl ester is unique due to the combination of chloro and methoxy groups on the benzoyl moiety, which imparts distinct chemical and biological properties. This combination makes it a valuable intermediate in the synthesis of various complex molecules and potential pharmaceutical agents.
Propiedades
Número CAS |
872088-13-6 |
|---|---|
Fórmula molecular |
C17H15ClO4 |
Peso molecular |
318.7 g/mol |
Nombre IUPAC |
ethyl 4-(5-chloro-2-methoxybenzoyl)benzoate |
InChI |
InChI=1S/C17H15ClO4/c1-3-22-17(20)12-6-4-11(5-7-12)16(19)14-10-13(18)8-9-15(14)21-2/h4-10H,3H2,1-2H3 |
Clave InChI |
GRWUUSDAJLUCFG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B12596352.png)
![Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12596353.png)
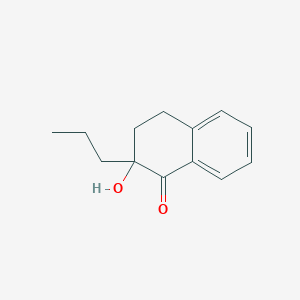
![4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12596365.png)
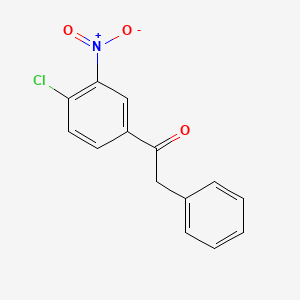
![Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]-](/img/structure/B12596372.png)
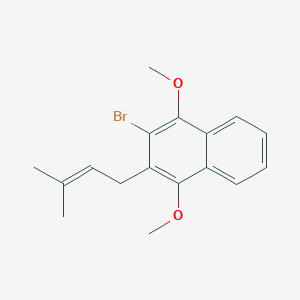
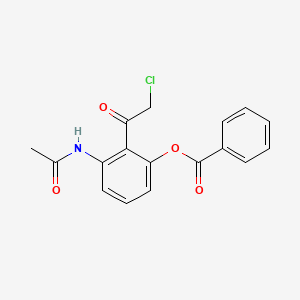

![1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine](/img/structure/B12596414.png)

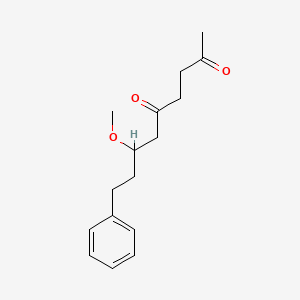

![2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde](/img/structure/B12596433.png)
